3-Fluoro-1-phenylcyclobutane-1-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry teams requiring predictable ADME modulation face a scarcity of rigid, aliphatic fluorinated scaffolds. 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde solves this by providing a conformationally constrained cyclobutane core with a C-3 fluorine directly on the ring. This specific substitution pattern, distinct from phenyl-ring fluorinated isomers, delivers a quantifiable ~0.8 unit pKa reduction and ~1 unit Log P increase (trans isomer) for downstream amines. • Directly access the validated human Nav1.7 inhibitor fragment (CHEMBL565636) via reductive amination. • Exploit defined ring puckering (~27°) for systematic SAR exploration of non-planar topologies. • Available as rac-(1R,3R) trans diastereomer, precursor to carboxylic acid CAS 1552638-76-2.

Molecular Formula C11H11FO
Molecular Weight 178.206
CAS No. 2137073-08-4
Cat. No. B2949942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-phenylcyclobutane-1-carbaldehyde
CAS2137073-08-4
Molecular FormulaC11H11FO
Molecular Weight178.206
Structural Identifiers
SMILESC1C(CC1(C=O)C2=CC=CC=C2)F
InChIInChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
InChIKeyGRZFRYPIOPPFTF-PHIMTYICSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Procurement Profile


3-Fluoro-1-phenylcyclobutane-1-carbaldehyde (CAS 2137073-08-4) is a fluorinated cyclobutane aldehyde building block with molecular formula C₁₁H₁₁FO and molecular weight 178.20 g/mol . The compound features a strained cyclobutane ring bearing a phenyl group at the 1-position, a fluorine substituent at the 3-position, and a reactive aldehyde functional group at the 1-position . This substitution pattern places the fluorine directly on the cyclobutane scaffold rather than on the aromatic ring, a structural feature that distinguishes it from isomeric fluorophenyl cyclobutane carbaldehydes such as 1-(3-fluorophenyl)cyclobutanecarbaldehyde (CAS 405063-19-6) . The aldehyde handle enables downstream functionalization via reductive amination, Grignard addition, or oxidation to the corresponding carboxylic acid (CAS 1552638-76-2) . The compound is commercially available as a racemic mixture (rac-(1R,3R)) with a typical purity specification of ≥95% from suppliers including Biosynth .

Workflow Fluorinated cyclobutane aldehyde building block for medicinal chemistry
Selection logic Fluorine on cyclobutane ring, not phenyl ring, for distinct electronic and conformational profile
Format context Racemic trans diastereomer, aldehyde handle for reductive amination or oxidation

Differentiation from Isomeric and Non-Fluorinated Analogs


The position of the fluorine atom—directly on the cyclobutane ring at C-3 rather than on the phenyl ring—creates a fundamentally different electronic and conformational profile compared to its closest analogs. In isomeric compounds such as 1-(3-fluorophenyl)cyclobutanecarbaldehyde (CAS 405063-19-6) or 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, the fluorine is attached to the aromatic ring, where its electron-withdrawing effect is transmitted through the π-system, primarily influencing the aldehyde reactivity via resonance effects . In contrast, the C-3 fluorine in 3-fluoro-1-phenylcyclobutane-1-carbaldehyde exerts its influence through the σ-framework of the cyclobutane ring, directly modulating the ring puckering conformation and the through-bond electronic environment at the reactive aldehyde center [1]. Published studies on analogous 3-fluorocyclobutylamine systems demonstrate that fluorine substitution on the cyclobutane ring acidifies the amine by approximately 0.8 pKa units relative to the non-fluorinated parent, independent of stereochemistry . Furthermore, fluorinated trans-cyclobutane derivatives exhibit a lipophilicity increase of Δ log P ≈ 1 compared to their non-fluorinated counterparts, whereas the difference is marginal for cis isomers . These quantifiable physicochemical shifts mean that substituting a non-fluorinated analog (e.g., 1-phenylcyclobutane-1-carbaldehyde, MW 160.21, LogP ~2.53 [2]) or a ring-fluorinated positional isomer will yield downstream intermediates with distinctly different basicity, lipophilicity, and conformational preferences—parameters critical in drug discovery lead optimization.

3-fluoro-1-phenylcyclobutane-1-carbaldehyde
1-(3-fluorophenyl)cyclobutanecarbaldehyde: fluorine on phenyl ring may not replicate cyclobutane ring conformational bias or sigma-framework pKa modulation
3-fluoro-1-phenylcyclobutane-1-carbaldehyde
1-phenylcyclobutane-1-carbaldehyde: non-fluorinated analog lacks quantifiable pKa and Log P shifts, may shift downstream amine basicity and lipophilicity
3-fluoro-1-phenylcyclobutane-1-carbaldehyde
Non-fluorinated or phenyl-fluorinated cyclobutane aldehydes: stereoselective derivatization control via C-3 fluorine is absent, may require alternative chiral resolution strategy

Quantitative Differentiation Evidence


Downstream Amine pKa Modulation

3-Fluorocyclobutylamines—the direct reductive amination products of 3-fluorocyclobutane carbaldehydes—exhibit pKa values that are approximately 0.8 log units lower (more acidic) than their non-fluorinated cyclobutylamine counterparts. This acidification is independent of cis/trans stereochemistry, as demonstrated by Chernykh et al. across a series of 3-alkyl- and 3-aryl-3-fluorocyclobutylamines [1]. The measured acidification (ΔpKa ≈ -0.8) is attributed to the inductive electron-withdrawing effect of the C-3 fluorine transmitted through the cyclobutane σ-framework, with no evidence of through-space fluorine–nitrogen interaction [1]. In contrast, when the fluorine is placed on the phenyl ring (as in 1-(3-fluorophenyl)cyclobutanecarbaldehyde-derived amines), the pKa modulation operates through a different electronic pathway (resonance + inductive through the aromatic π-system), yielding a distinct magnitude of acidification . This difference is directly relevant to procurement: the 3-fluoro-1-phenylcyclobutane scaffold delivers a predictable, quantified pKa shift that cannot be replicated by phenyl-fluorinated isomers.

Amine pKa Modulation
Class-level inference
ΔpKa ≈ −0.8 units
Supports predictable basicity adjustment in amine-containing derivatives
Class-level inference from 3-fluorocyclobutylamine series; specific derivative data to verify
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Modulation in trans-Configured Derivatives

In the 3-fluorocyclobutylamine series, fluorinated trans-configured compounds were found to be significantly more lipophilic than their non-fluorinated counterparts, with Δ log P ≈ 1. In contrast, the lipophilicity difference was marginal for cis isomers [1]. This stereochemistry-dependent lipophilicity effect arises from the interplay between the fluorine substituent orientation and the cyclobutane ring puckering conformation [2]. For 3-fluoro-1-phenylcyclobutane-1-carbaldehyde—commercially supplied as the rac-(1R,3R) (trans) diastereomer —the downstream amine or amide derivatives are expected to inherit this enhanced lipophilicity. The non-fluorinated analog 1-phenylcyclobutane-1-carbaldehyde has a reported Log P of approximately 2.53 [3]; fluorinated trans-derivatives from this scaffold are estimated to reach Log P ≈ 3.5. Phenyl-fluorinated isomers (e.g., 1-(3-fluorophenyl)cyclobutanecarbaldehyde-derived products) are not subject to this same trans-specific Log P enhancement, as the fluorine's conformational influence is absent.

Lipophilicity Modulation
Class-level inference
Δ log P ≈ +1 for trans isomers
Supports lipophilicity engineering for ADME property optimization
Class-level inference; effect marginal for cis isomers; specific derivative data to verify
Drug Design Lipophilicity ADME Optimization

Stereoselective Derivatization Control

A dedicated stereoselective synthetic route to cis- and trans-3-fluoro-1-phenylcyclobutylamine—the direct reductive amination product of 3-fluoro-1-phenylcyclobutane-1-carbaldehyde—has been developed and published in Tetrahedron Letters [1]. The method achieves excellent stereoselectivity through controlled reduction of the appropriately substituted cyclobutanone intermediate, followed by stereospecific fluorination via the 3-hydroxyl intermediate [1]. This established stereochemical pathway is scaffold-specific: it relies on the 3-fluoro-1-phenyl substitution pattern to control the cyclobutanone reduction facial selectivity. In contrast, the non-fluorinated analog 1-phenylcyclobutane-1-carbaldehyde lacks the 3-fluoro directing group, and phenyl-ring fluorinated isomers such as 1-(3-fluorophenyl)cyclobutanecarbaldehyde or 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde do not provide the same stereochemical control element at the C-3 position of the cyclobutane ring . The commercial availability of rac-(1R,3R)-3-fluoro-1-phenylcyclobutane-1-carbaldehyde provides direct access to this stereochemically defined scaffold.

Stereoselective Derivatization
Head-to-head
Excellent stereoselectivity reported for cis/trans amine synthesis via C-3 fluorine-directed route
Enables stereochemically defined SAR exploration
Scaffold-specific; phenyl-fluorinated isomers lack C-3 directing group
Stereoselective Synthesis Chiral Building Blocks Drug Discovery

Nav1.7 Pharmacological Validation

A direct pharmacological application of the 3-fluoro-1-phenylcyclobutyl scaffold is documented in BindingDB and ChEMBL: (1R,2R)-N-(3-fluoro-1-phenylcyclobutyl)-2-(5-phenylisoxazol-3-yl)cyclopentanecarboxamide (CHEMBL565636 / BDBM50301732) inhibits human Nav1.7 sodium channels with an IC₅₀ of 180 nM, measured by FRET assay in HEK293 cells [1]. This compound was developed as part of an isoxazole voltage-gated sodium channel blocker program for chronic pain treatment [2]. The 3-fluoro-1-phenylcyclobutylamine moiety serves as the key amine component in this active chemotype. 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde represents the direct aldehyde precursor to this pharmacologically validated amine fragment via reductive amination . In contrast, the non-fluorinated analog 1-phenylcyclobutylamine has been studied primarily as a monoamine oxidase (MAO) inactivator with a distinct mechanism (radical-mediated flavin cofactor attachment) [3], illustrating that the fluorine substituent fundamentally redirects the biological application space of this scaffold.

Nav1.7 Pharmacological Validation
Cross-study comparable
IC₅₀ = 180 nM (human Nav1.7, HEK293, FRET assay) for derived amide
Supports ion channel drug discovery research fit for the scaffold
Non-fluorinated 1-phenylcyclobutylamine scaffold reported as MAO inactivator, distinct mechanism
Ion Channel Pharmacology Pain Research Nav1.7 Inhibition

Ring Conformation and Puckering Angle

The introduction of fluorine at the C-3 position of a phenyl-substituted cyclobutane alters the ring puckering conformation, a subtle but significant effect for structure-based drug design. Experimental dipole moment measurements on 1,1-difluoro-3-phenylcyclobutane establish a ring puckering angle of approximately 27° [1]. For monofluoro analogs such as 3-fluoro-1-phenylcyclobutane-1-carbaldehyde, the fluorine substituent influences the equilibrium between axial and equatorial conformers through a combination of stereoelectronic effects (gauche preference of the C–F bond) and steric interactions with the phenyl group [2]. This conformational bias is absent in phenyl-ring fluorinated isomers (e.g., 1-(3-fluorophenyl)cyclobutanecarbaldehyde) where the fluorine does not interact with the cyclobutane ring pucker. Temperature-dependent ¹⁹F NMR studies on fluorocyclobutane derivatives confirm the existence of conformational equilibria that are sensitive to the fluorination pattern [3]. The rac-(1R,3R) (trans) configuration of the commercially supplied compound locks the fluorine and phenyl substituents in a defined relative orientation, providing a conformationally constrained building block.

Ring Conformation
Supporting evidence
Puckering angle ~27° (reference: 1,1-difluoro-3-phenylcyclobutane)
Supports conformationally constrained drug design research
Monofluoro analog expected to show intermediate puckering; independent measurement data to verify
Conformational Analysis Fluorine Chemistry Structure-Based Design

Prioritized Application Scenarios


Nav1.7 Inhibitor Synthesis for Pain Research

The 3-fluoro-1-phenylcyclobutylamine fragment—directly accessible from 3-fluoro-1-phenylcyclobutane-1-carbaldehyde via reductive amination—has been validated as a key structural component of a human Nav1.7 inhibitor with an IC₅₀ of 180 nM (CHEMBL565636) [1]. Medicinal chemistry teams pursuing voltage-gated sodium channel blockers for chronic pain indications can use this aldehyde building block to generate focused libraries of amide and sulfonamide derivatives. The established stereoselective route to both cis and trans amine isomers [2] enables systematic SAR exploration of the cyclobutane stereochemistry, while the fluorine atom provides a ~0.8 unit pKa reduction and ~1 unit Log P increase (for trans isomers) relative to non-fluorinated scaffolds [3]—physicochemical parameters that can be exploited to fine-tune ADME properties without altering the core pharmacophore.

Conformationally Constrained Drug Design

For structure-based drug design programs requiring defined three-dimensional topology, 3-fluoro-1-phenylcyclobutane-1-carbaldehyde (supplied as the rac-(1R,3R) trans diastereomer) offers a conformationally constrained scaffold with a cyclobutane ring puckering angle of approximately 27° (measured for the closely related 1,1-difluoro-3-phenylcyclobutane) [4]. This is distinct from the planar or differently puckered conformations available from phenyl-ring fluorinated isomers. The aldehyde functional group provides a versatile synthetic handle for diversification: reductive amination to access amine libraries, oxidation to the carboxylic acid (CAS 1552638-76-2) for amide coupling, or Grignard addition to generate secondary alcohol intermediates. The combination of ring strain (~26 kcal/mol for cyclobutane), defined puckering, and the stereoelectronic influence of the C-3 fluorine makes this scaffold particularly valuable for exploring conformational effects on target binding.

Physicochemical Property Engineering

The 3-fluoro-1-phenylcyclobutane scaffold provides medicinal chemists with a quantifiable, predictable handle for modulating the basicity and lipophilicity of amine-containing drug candidates. Published data on the 3-fluorocyclobutylamine series demonstrate that the C-3 fluorine reduces amine pKa by ~0.8 units (independent of stereochemistry) and increases Log P by ~1 unit for trans-configured derivatives [3]. These effects are scaffold-specific and cannot be replicated by phenyl-ring fluorinated cyclobutane aldehydes where the fluorine's electronic influence follows a different transmission pathway. For lead optimization campaigns where reducing amine basicity is desirable (e.g., to decrease hERG binding, lysosomal trapping, or phospholipidosis risk), the 3-fluoro-1-phenylcyclobutane-1-carbaldehyde building block offers a defined ΔpKa shift that can be incorporated without introducing additional heteroatoms or chiral centers.

Carboxylic Acid Precursor for Library Synthesis

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde serves as the direct precursor to 3-fluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1552638-76-2) via aldehyde oxidation . The carboxylic acid derivative (MW 194.21, C₁₁H₁₁FO₂, purity ≥95%) is itself a valuable building block for amide coupling reactions in medicinal chemistry library synthesis. Procurement of the aldehyde rather than the pre-formed carboxylic acid may be advantageous when orthogonal reactivity is required—for example, when the aldehyde needs to be elaborated through a sequence that is incompatible with a free carboxylic acid, followed by late-stage oxidation. The rac-(1R,3R) stereochemistry is preserved through the oxidation step, ensuring stereochemical integrity of the final products.

Application
Selection Property
Validation Focus
Ion channel research tool synthesis
Nav1.7 inhibitor scaffold validation context
Target engagement assay response and stereochemical SAR
Conformationally constrained drug design
Cyclobutane ring puckering and stereoelectronic control
Conformation–target binding relationship studies
Physicochemical property engineering
Quantifiable pKa and Log P modulation via C-3 fluorine
ADME endpoint review and amine basicity context
Carboxylic acid precursor for library synthesis
Aldehyde-to-acid oxidation retaining stereochemistry
Orthogonal reactivity and late-stage diversification review
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